molecular formula C17H16N2O4S B11026230 N-(3,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11026230
M. Wt: 344.4 g/mol
InChI Key: NVBKNGSZQMZMKZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic heterocyclic compound featuring a 1,2-benzothiazol-3-one core linked via an acetamide bridge to a 3,4-dimethoxyphenyl group. The benzothiazol-3-one moiety is known for its bioactivity, particularly in antimicrobial and antifungal applications, while the 3,4-dimethoxyphenyl substituent contributes to lipophilicity and electronic modulation . This compound’s structural framework allows for diverse interactions in biological systems, making it a candidate for pharmaceutical development.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H16N2O4S/c1-22-13-8-7-11(9-14(13)23-2)18-16(20)10-19-17(21)12-5-3-4-6-15(12)24-19/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

NVBKNGSZQMZMKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2)OC

Origin of Product

United States

Preparation Methods

Core Benzothiazolone Synthesis

The 3-oxo-1,2-benzothiazol-2(3H)-yl moiety is typically synthesized via cyclization of ortho-substituted aniline derivatives. A common approach involves the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base, yielding the benzothiazolone ring through intramolecular nucleophilic substitution. Alternative methods utilize thiourea intermediates, where cyclization is induced under acidic conditions. For example, treatment of 2-aminobenzenethiol with ethyl chloroacetate in refluxing ethanol produces the benzothiazolone core in 78–85% yield.

Acetamide Functionalization

Coupling the benzothiazolone derivative with 3,4-dimethoxyaniline requires activation of the carboxylic acid intermediate. A two-step protocol is often employed:

  • Chlorination : The carboxylic acid (e.g., 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid) is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amidation : The acyl chloride reacts with 3,4-dimethoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), facilitated by a tertiary amine base such as triethylamine (TEA). This step achieves yields of 70–82%, depending on stoichiometric ratios and temperature control.

Catalytic and Solvent Systems

Palladium-Catalyzed Coupling

Recent advancements leverage palladium catalysts for efficient C–N bond formation. A patent describing analogous acetamide syntheses highlights the use of Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene palladium(II) dichloride) with potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 90°C under inert atmospheres. Under these conditions, coupling reactions proceed with >95% conversion, as evidenced by LC-MS monitoring.

Solvent Optimization

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMSO enhance nucleophilicity of the amine, while dioxane improves solubility of boron-containing intermediates in Suzuki-Miyaura-type reactions. Comparative studies indicate that DMSO at 80–90°C maximizes yield (Table 1).

Table 1: Solvent Effects on Coupling Efficiency

SolventTemperature (°C)Yield (%)
DMSO9097
DMF9088
1,4-Dioxane11093
THF6575

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization from ethanol/water mixtures or petroleum ether. For instance, washing with cold petroleum ether removes unreacted starting materials, yielding >98% pure acetamide as confirmed by HPLC.

Spectroscopic Validation

1H-NMR analysis confirms successful amidation, with characteristic peaks for the dimethoxyphenyl group (δ 3.85–3.90 ppm, singlet) and the benzothiazolone NH (δ 10.2 ppm, broad). IR spectra show strong absorptions at 1660–1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

Byproduct Formation

Competitive esterification or over-chlorination may occur during acyl chloride synthesis. Adding catalytic dimethylformamide (DMF) during chlorination reduces side reactions by stabilizing the reactive intermediate.

Moisture Sensitivity

The hygroscopic nature of 3,4-dimethoxyaniline necessitates strict anhydrous conditions. Storage over molecular sieves and the use of Schlenk lines for reagent transfer mitigate hydrolysis .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Preliminary studies indicate that N-(3,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide may exhibit significant anticancer properties. The compound's structural features suggest potential interactions with biological targets involved in cancer progression.

    Case Study: Anticancer Mechanisms

    Research has shown that compounds with similar benzothiazole structures often inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of benzothiazole have demonstrated efficacy against multiple cancer cell lines, indicating that this compound could be a candidate for further investigation in cancer therapeutics .

    Antimicrobial Properties

    The compound also shows promise as an antimicrobial agent. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against various pathogens.

    Research Findings

    Studies have reported that compounds similar to this compound exhibit significant inhibition against bacteria and fungi. The presence of the benzothiazole moiety enhances the compound's ability to disrupt microbial cell function .

    Enzyme Inhibition

    Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

    Enzyme Inhibition Studies

    Research has highlighted that compounds containing thiazole and related structures can effectively inhibit AChE activity, which is relevant for treating neurodegenerative diseases like Alzheimer's . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

    Comparative Analysis of Related Compounds

    Compound NameMolecular StructureAnticancer ActivityAntimicrobial ActivityAChE Inhibition
    This compoundStructureYesYesPotential
    N-(2,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamideStructureModerateYesNo
    Other Benzothiazole DerivativesStructureYesYesYes

    Note: The structures are illustrative; actual chemical representations would be used in formal publications.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid

    • Structure : The parent compound lacks the dimethoxyphenyl group, terminating in a carboxylic acid instead of an acetamide-linked aryl group.
    • Role : Serves as a key intermediate for synthesizing bioactive derivatives, including esters and amides with antimicrobial properties .
    Property Target Compound 2-(3-Oxo-benzothiazolyl)acetic acid
    Core Structure Benzothiazol-3-one + acetamide + dimethoxyphenyl Benzothiazol-3-one + acetic acid
    Bioactivity Potential antimicrobial (inferred) Antimicrobial precursor
    Lipophilicity High (logP ~3.5*) Low (logP ~1.2*)

    *Estimated using fragment-based calculations.

    Substituted Phenyl Acetamide Analogues

    N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

    • Structure : Replaces 3,4-dimethoxyphenyl with a 4-hydroxyphenyl group; the benzothiazol ring is sulfonated (1,1,3-trioxo).
    • Properties : The hydroxy group enables strong hydrogen bonding (N–H···O, O–H···O) and π-stacking (3.93 Å spacing), influencing crystal packing and solubility .
    • Comparison : The polar hydroxy group increases aqueous solubility but may reduce blood-brain barrier penetration compared to the methoxy groups in the target compound.

    2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

    • Structure : Features a dichlorophenyl group and a thiazol-2-yl substituent instead of benzothiazol-3-one.
    • Applications : Structural similarity to penicillin lateral chains and utility in coordination chemistry due to the amide’s chelating ability .

    Dimethoxyphenyl Derivatives with Varied Cores

    N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

    • Structure : Shares the 3,4-dimethoxyphenyl group but replaces the benzothiazolyl acetamide with a benzamide-linked ethyl chain.
    • Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction (80% yield) .
    • Comparison : The ethyl spacer and benzamide core likely alter conformational flexibility and hydrogen-bonding capacity compared to the rigid benzothiazolyl acetamide.

    Key Research Findings and Implications

    • Bioactivity Trends : Benzothiazol-3-one derivatives consistently show antimicrobial activity, which is modulated by substituents. For example, sulfonation (as in ) may enhance solubility but reduce membrane penetration, while methoxy groups (target compound) balance lipophilicity and bioavailability .
    • Structural Insights :
      • The 3,4-dimethoxyphenyl group in the target compound contributes to a planar aromatic system, favoring π-π interactions in protein binding .
      • The acetamide bridge allows for rotational flexibility, enabling adaptation to diverse enzyme active sites .
    • Synthetic Challenges : Derivatives like those in (thiadiazolylidene acetamide) require multi-step syntheses, whereas the target compound’s straightforward amide coupling (e.g., via EDC/HOBt) offers scalability .

    Biological Activity

    N-(3,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic organic compound notable for its complex molecular structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The compound has the following characteristics:

    • Molecular Formula : C19H20N2O4S
    • Molecular Weight : Approximately 372.4 g/mol
    • Structural Features : It contains a dimethoxyphenyl group and a benzothiazole moiety, which are significant for its biological activity due to their influence on chemical reactivity and interaction with biological targets.

    Biological Activity Overview

    Preliminary studies indicate that this compound exhibits various biological activities, including:

    • Antimicrobial Activity : Compounds containing benzothiazole rings have demonstrated significant antimicrobial properties. For instance, related compounds have shown effective inhibition against a range of bacterial and fungal pathogens .
    • Anticancer Potential : The structural features of benzothiazole derivatives often correlate with anticancer activity. Studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

    The biological mechanisms through which this compound exerts its effects include:

    • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
    • Receptor Binding : Its structural components suggest the ability to bind to various receptors, influencing signaling pathways critical for cell survival and proliferation.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound:

    StudyFindings
    Study 1 Demonstrated antimicrobial activity against multiple strains of bacteria with MIC values ranging from 10.7 to 21.4 μmol/mL.
    Study 2 Highlighted anticancer properties in vitro against various cancer cell lines with IC50 values indicating significant cytotoxicity.
    Study 3 Explored the synthesis and biological evaluation of benzothiazole derivatives, noting their potential as lead compounds in drug development.

    Q & A

    Q. What are the key synthetic routes for N-(3,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, and how can reaction conditions be optimized?

    The synthesis typically involves:

    • Formation of the benzothiazolone core : Cyclization of anthranilic acid derivatives under acidic/basic conditions.
    • Acetamide coupling : Reacting the benzothiazolone intermediate with 3,4-dimethoxyphenylacetic acid derivatives. Optimization strategies include:
    • Adjusting solvent polarity (e.g., DMF or THF) to enhance intermediate solubility.
    • Using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) to improve yield (up to 85% reported) .
    • Temperature control (60–80°C) to minimize side reactions .

    Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

    Key techniques include:

    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (386.5 g/mol) and fragmentation patterns .
    • X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in related benzothiazolone derivatives .

    Q. What preliminary biological activities have been reported for this compound?

    Early studies highlight:

    • Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC: 8–16 µg/mL) due to the benzothiazole moiety disrupting cell membranes .
    • Enzyme inhibition : Potential interaction with cyclooxygenase-2 (COX-2) and kinases, inferred from structural analogs .
    • Anticancer potential : IC50_{50} values of 10–50 µM in breast cancer cell lines, though mechanism remains unconfirmed .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data across studies?

    Contradictions often arise from:

    • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., MCF-7 vs. MDA-MB-231).
    • Compound purity : Validate purity (>95%) via HPLC and adjust for batch-to-batch variability .
    • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. dimethoxyphenyl substitutions) to isolate pharmacophores .

    Q. What experimental designs are recommended for studying this compound’s interactions with biological targets?

    • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors (e.g., COX-2).
    • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding poses, guided by X-ray crystallography data from analogs .
    • Kinetic studies : Monitor time-dependent inhibition using stopped-flow spectrophotometry .

    Q. How can structural modifications improve solubility or bioavailability without compromising activity?

    Strategies include:

    • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
    • PEGylation : Attach polyethylene glycol (PEG) chains to the acetamide nitrogen, balancing lipophilicity and solubility .
    • Co-crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals with improved dissolution rates .

    Q. What computational methods are effective for predicting off-target interactions or toxicity?

    • QSAR modeling : Train models on datasets of benzothiazolone derivatives to predict ADMET properties .
    • Phylogenetic analysis : Compare target conservation across species (e.g., human vs. murine kinases) to assess translational relevance .
    • Machine learning : Apply Random Forest or SVM classifiers to toxicity databases (e.g., Tox21) for early risk assessment .

    Methodological Tables

    Q. Table 1: Key Reaction Conditions for Synthesis Optimization

    ParameterOptimal RangeImpact on Yield/PurityReference
    SolventDMF/THF (1:1)Maximizes intermediate solubility
    Coupling AgentEDC/HOBtReduces racemization (~85% yield)
    Temperature60–80°CMinimizes decomposition

    Q. Table 2: Reported Biological Activities

    ActivityModel SystemEfficacy (IC50_{50}/MIC)Reference
    AntimicrobialS. aureus8–16 µg/mL
    AnticancerMCF-7 cells10–50 µM
    COX-2 InhibitionIn vitro enzymatic assay35% inhibition at 10 µM

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